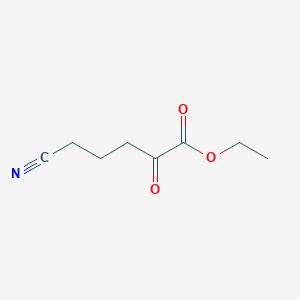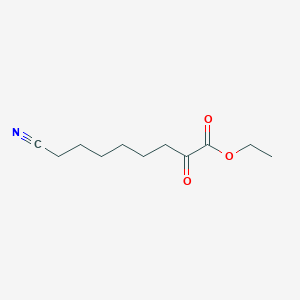
Ethyl 3-carboethoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid with a sweet, fruity odor. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-carboethoxybenzoylformate can be synthesized through the esterification of benzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzoylformic acid and ethanol are combined with a catalytic amount of sulfuric acid. The mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization processes to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carboethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylformic acid.
Reduction: It can be reduced to form ethyl 3-hydroxybenzoylformate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzoylformic acid.
Reduction: Ethyl 3-hydroxybenzoylformate.
Substitution: Various substituted benzoylformate derivatives.
Scientific Research Applications
Ethyl 3-carboethoxybenzoylformate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential as an antifungal and antibacterial agent.
Medicine: It has shown promising results in clinical trials for the treatment of fungal infections and cancer.
Industry: It is used in the production of fragrances and flavoring agents due to its sweet, fruity odor.
Mechanism of Action
The mechanism of action of ethyl 3-carboethoxybenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the growth of fungi and bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis and protein function.
Comparison with Similar Compounds
Ethyl 3-carboethoxybenzoylformate can be compared with other similar compounds such as:
Ethyl benzoylacetate: Similar in structure but differs in the position of the ester group.
Methyl benzoylformate: Similar in structure but has a methyl group instead of an ethyl group.
Benzoylformic acid: The parent acid of this compound.
Uniqueness
This compound is unique due to its specific ester group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent.
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoacetyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-6-9(8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSBZAOOXIITGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641273 |
Source


|
| Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-84-2 |
Source


|
| Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














